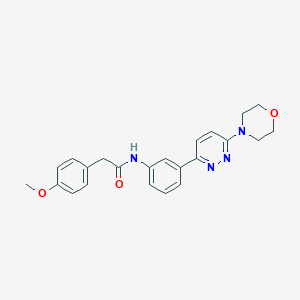
2-(4-methoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(4-methoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide is a chemical entity that has been studied in various contexts due to its potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves linear synthetic routes that incorporate various functional groups to achieve the desired biological activity. For instance, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety targets the human β3-adrenergic receptor (AR) agonists, which are of interest in treating obesity and type 2 diabetes . Similarly, novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol have been synthesized and characterized by various spectroscopic methods, indicating a structured approach to the synthesis of complex molecules .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using spectroscopic methods such as LCMS, IR, 1H, and 13C NMR. These analyses provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecule. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides reveals the conformation of the acetamide moiety and the angles between amide groups, which are crucial for understanding the compound's potential interactions with biological targets .
Chemical Reactions Analysis
The chemical reactivity of similar compounds is often evaluated in the context of their biological activity. For instance, the agonistic activity of N-phenyl-(2-aminothiazol-4-yl)acetamides against the β3-AR suggests that these compounds can engage in specific chemical interactions with the receptor, leading to a biological response . Additionally, the cytotoxicity of novel acetamide derivatives against various cancer cell lines indicates that these compounds can undergo chemical reactions that affect cell viability .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like 2-(4-methoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide are crucial for their biological function. The solubility, stability, and hydrogen bonding potential, as observed in the crystal structures of related compounds, can influence their pharmacokinetic and pharmacodynamic profiles. For example, the presence of classical N-H...O hydrogen bonds and weak non-standard C-H...O hydrogen bonds in the crystal structures of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides affects the compound's solubility and potential interactions with biological molecules .
Aplicaciones Científicas De Investigación
1. Pharmaceutical and Medicinal Chemistry
- Pyridazino(4,5-b)indole-1-acetamide compounds, including structures similar to the specified molecule, have shown a variety of biological activities. They possess cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities. This highlights the compound's potential in pharmaceutical applications and drug synthesis (Habernickel, 2002).
- N-Phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety have been synthesized and evaluated for their agonistic activity against human β3-adrenergic receptor (AR), demonstrating potential in treating obesity and non-insulin dependent diabetes (Maruyama et al., 2012).
2. Material and Industrial Chemistry
- A comparative study of N-[(4-methoxyphenyl)(morpholin-4-yl)methyl]acetamide (MMPA) and its analogs examined their roles as corrosion inhibitors for mild steel in sulfuric acid solutions, indicating applications in materials science and corrosion prevention (Nasser & Sathiq, 2017).
- 2,5-Disubstituted 1,3,4-oxadiazole compounds, related structurally to the specified molecule, have been a focus due to their pharmacological activities. They have been studied for antimicrobial and hemolytic activity, showing potential in microbial control and possibly in creating safer, more effective antibacterial agents (Gul et al., 2017).
3. Enzyme and Receptor Study
- Novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butylcholinesterase (BuChE), showing significant neuroprotective effects. This illustrates the compound's potential in studies related to neurodegenerative diseases and enzyme inhibition (Sameem et al., 2017).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-29-20-7-5-17(6-8-20)15-23(28)24-19-4-2-3-18(16-19)21-9-10-22(26-25-21)27-11-13-30-14-12-27/h2-10,16H,11-15H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRBTOSYGXQWFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(3-(6-morpholinopyridazin-3-yl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,4R,5S)-2-[(2S,3S,4R,5S,6S)-2-[(1R,2S,3Ar,5'S,5aR,5bR,9R,11aS,11bR,13aR,13bS)-1,5',11a,13a-tetramethylspiro[3a,4,5,5a,5b,6,8,9,10,11,11b,12,13,13b-tetradecahydro-1H-phenanthro[2,1-e][1]benzofuran-2,2'-oxane]-9-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B3002179.png)
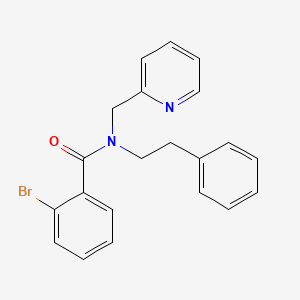

![N-([2,3'-bipyridin]-5-ylmethyl)-1-acetylpiperidine-4-carboxamide](/img/structure/B3002187.png)
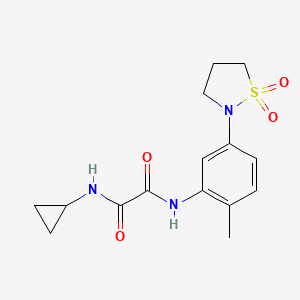
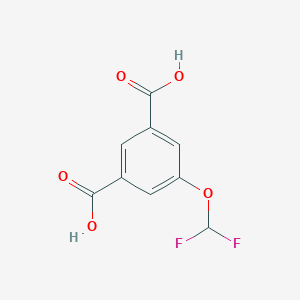
![7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3002192.png)
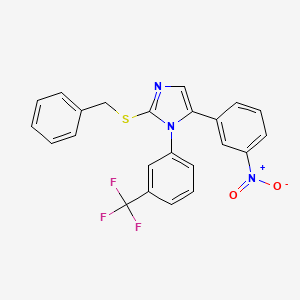
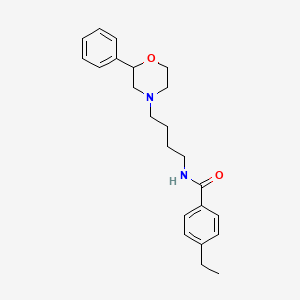
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B3002196.png)
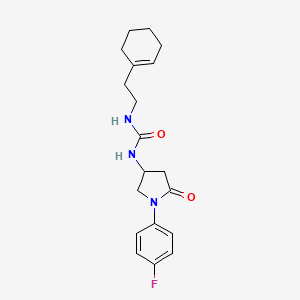
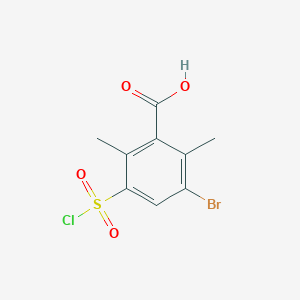
![7-Oxabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B3002201.png)
![4-(8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B3002202.png)